Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate
Description
Properties
CAS No. |
34153-52-1 |
|---|---|
Molecular Formula |
C17H27N3O2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 4-[4-[[butyl(methyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C17H27N3O2/c1-4-6-14-20(3)19-18-16-12-10-15(11-13-16)8-7-9-17(21)22-5-2/h10-13H,4-9,14H2,1-3H3 |
InChI Key |
VZMKSEZXZDCWQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)N=NC1=CC=C(C=C1)CCCC(=O)OCC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate has a distinctive structure characterized by the presence of a triazole ring and an ethyl ester functional group. The molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 317.39 g/mol
This compound's unique structure may contribute to its diverse biological activities, which are explored below.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. This compound is hypothesized to possess similar properties due to the presence of the triazole moiety, which is known for its ability to disrupt microbial cell membranes.
Anticancer Activity
Several studies have suggested that ethyl esters can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. In vitro studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.
Anti-inflammatory Effects
Compounds with ethyl ester functionalities have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also exhibit potential in managing inflammation-related disorders.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of microbial membranes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX and cytokines |
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
Case Study: Anticancer Activity
A preliminary investigation into the anticancer effects of related ethyl esters showed promising results in inhibiting the proliferation of human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent effect, with IC50 values indicating effective cell growth inhibition at concentrations ranging from 10 to 30 µM.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar triazene derivatives:
Key Observations:
- Substituent Effects: The dibutyl analog (CAS 34153-46-3) has higher molecular weight (347.50 vs. The cyclohexyl-methyl analog (CAS 34153-45-2) exhibits a higher boiling point (445.2°C) and density (1.09 g/cm³) compared to the target compound, attributed to the bulky cyclohexyl group increasing molecular packing and van der Waals interactions . The target’s methyl group likely reduces steric hindrance compared to cyclohexyl, improving solubility in polar solvents.
Electronic and Reactivity Profiles
Computational studies using density functional theory (DFT) (e.g., B3LYP functionals ) predict the following:
- HOMO-LUMO Gap : The target compound’s methyl group may lower the HOMO-LUMO gap compared to the cyclohexyl analog, increasing electrophilic reactivity.
- Charge Distribution : The butyl chain’s electron-donating inductive effect stabilizes the triazene group, while methyl enhances local electron density at the N=N bond.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 4-{4-[(1E)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate generally follows these key stages:
- Step 1: Formation of the aryl Grignard reagent from a suitable aryl halide precursor.
- Step 2: Reaction of the Grignard reagent with appropriate electrophiles (e.g., diethyl oxalate or related esters) to build the butanoate backbone.
- Step 3: Introduction of the triazene substituent via diazotization and coupling reactions.
- Step 4: Final esterification or purification steps to obtain the ethyl ester form.
Detailed Preparation Routes
Grignard Reaction Route for Butanoate Backbone
A patent (CN101265188A) describes a reliable method for preparing 2-oxo-4-phenylbutyrate derivatives, which are structurally close to the butanoate moiety in the target compound:
- Reactants: Beta-bromophenylethane and magnesium metal.
- Solvent: Methyl tertiary butyl ether with a thinner (0 to 0.25 volume ratio).
- Conditions:
- Grignard reaction temperature: 30–60 °C
- Reaction time: 1–12 hours
-
- Initiation of the Grignard reagent by mixing magnesium with a portion of beta-bromophenylethane and tetrahydrofuran (THF).
- Addition of remaining beta-bromophenylethane and solvent to the initiation mixture.
- The Grignard reagent is then reacted with diethyl oxalate or diethyl acetoacetate to form the 2-oxo-4-phenylbutyrate intermediate.
-
- Temperature range: -30 to 50 °C
- Time: 1–15 hours
This method is noted for its short synthesis cycle, high yield, and low cost, despite requiring strict anhydrous and anaerobic conditions for Grignard reactions.
Esterification and Triazene Formation
- After obtaining the butanoate intermediate, esterification with ethanol under acidic or basic catalysis yields the ethyl ester.
- The triazene group introduction typically involves diazotization of a suitable amine precursor followed by coupling with the aromatic ring. This step requires careful control of temperature and pH to favor the formation of the (1E)-3-butyl-3-methyltriaz-1-en-1-yl substituent.
Synthesis of Related Compound: Ethyl 3-oxo-4-phenylbutanoate
This compound is a key intermediate and structurally related to the target molecule. Its preparation provides insight into the synthetic approach:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Monoethyl monopotassium malonate, THF, cooled to 5°C | Mixed with triethylamine and magnesium chloride, stirred 3 h at 5–20°C | - |
| 2 | Phenacyl chloride added gradually at 5–20°C, stirred 63 h | Formation of the keto-ester intermediate | - |
| 3 | Acid workup with 1N HCl, extraction with ethyl acetate | Purification to obtain product | 86 |
- Physical properties: Pale yellow oil, boiling point ~290 °C, density 1.091 g/cm³.
This synthesis involves malonate alkylation and provides a precedent for building the phenylbutanoate skeleton.
Data Tables Summarizing Preparation Conditions
| Preparation Step | Reagents | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Grignard reagent formation | Beta-bromophenylethane, Mg | Methyl tertiary butyl ether + thinner | 30–60 | 1–12 | Strict anhydrous, anaerobic conditions needed |
| Addition reaction | Grignard reagent + diethyl oxalate | Same as above | -30 to 50 | 1–15 | Controlled to avoid side reactions |
| Esterification | Butanoate intermediate + ethanol | Acid or base catalyst | Ambient to reflux | Several hours | Produces ethyl ester |
| Triazene formation | Diazotization of amine precursor | Aqueous acidic medium | 0–5 | 1–2 | Requires pH and temperature control |
Research Findings and Considerations
- The Grignard reaction route is preferred for its efficiency and scalability but demands rigorous moisture exclusion and inert atmosphere to avoid lower yields due to side reactions.
- The esterification step is straightforward but must be optimized to prevent hydrolysis or overreaction.
- The triazene group introduction is sensitive to reaction conditions; improper control can lead to isomerization or degradation.
- Comparative analysis of synthetic routes indicates that the Grignard approach combined with subsequent functional group transformations offers a balance of yield, cost, and operational feasibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
